molecular formula C60H108N10 B12532294 6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine

6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine

Cat. No.: B12532294
M. Wt: 969.6 g/mol
InChI Key: NGBOHWBTYJUDDQ-UHFFFAOYSA-N
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Description

This compound is a highly substituted 1,3,5-triazine derivative featuring two dodecylamino groups at positions 2 and 4 of the triazine core, along with a phenyl ring at position 6 that is further functionalized with another bis(dodecylamino)-triazine moiety. Its molecular formula is C₄₅H₈₄N₁₀, and its molecular weight is approximately 821.21 g/mol (calculated).

Properties

Molecular Formula

C60H108N10

Molecular Weight

969.6 g/mol

IUPAC Name

6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C60H108N10/c1-5-9-13-17-21-25-29-33-37-41-48-61-57-65-55(66-58(69-57)62-49-42-38-34-30-26-22-18-14-10-6-2)53-46-45-47-54(52-53)56-67-59(63-50-43-39-35-31-27-23-19-15-11-7-3)70-60(68-56)64-51-44-40-36-32-28-24-20-16-12-8-4/h45-47,52H,5-44,48-51H2,1-4H3,(H2,61,62,65,66,69)(H2,63,64,67,68,70)

InChI Key

NGBOHWBTYJUDDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=NC(=NC(=N1)C2=CC(=CC=C2)C3=NC(=NC(=N3)NCCCCCCCCCCCC)NCCCCCCCCCCCC)NCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine typically involves the sequential nucleophilic substitution of cyanuric chloride with dodecylamine and other nucleophiles. The reaction is carried out under controlled conditions, often at ambient temperature, to ensure the selective substitution of the chlorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cyanuric chloride, dodecylamine, and other nucleophiles. The reactions are typically carried out in solvents such as dichloromethane or ethanol, under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazines, while oxidation and reduction reactions can lead to different oxidation states of the triazine rings .

Scientific Research Applications

6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s triazine rings and dodecylamino groups enable it to bind to various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog: 6-Chloro-N²,N⁴-didodecyl-1,3,5-triazine-2,4-diamine (CAS 30355-03-4)

Molecular Formula : C₂₇H₅₂ClN₅
Molecular Weight : 482.19 g/mol
Key Differences :

  • Substituents : The chlorine atom at position 6 replaces the phenyl-triazine group in the target compound.
  • Reactivity : The chloro group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or alcohols), whereas the target compound’s phenyl-triazine moiety may participate in π-π stacking or hydrophobic interactions.

Bis(morpholino-1,3,5-triazine) Derivatives

Example: 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid Molecular Formula: C₂₃H₂₉N₇O₄ Molecular Weight: 479.52 g/mol Key Differences:

  • Substituents: Morpholino groups (polar, oxygen-containing heterocycles) replace dodecylamino chains, increasing polarity and water solubility.
  • Applications: Morpholino derivatives are explored for pharmaceutical applications due to improved bioavailability, contrasting with the target compound’s likely industrial or materials science uses.

4,6-Bis(dimethylamino)-1,3,5-triazine Derivatives

Examples: Compounds listed in Pharmacopeial Forum (PF 43(1)) Molecular Formula: Varies (e.g., C₄H₈N₆O for 4,6-bis(dimethylamino)-1,3,5-triazine-2[1H]-one) Key Differences:

  • Substituents : Shorter methyl groups instead of dodecyl chains reduce hydrophobicity.
  • Applications: Dimethylamino triazines are often intermediates in dyes or small-molecule drugs, whereas the target compound’s long alkyl chains may favor lipid bilayer interactions.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₄₅H₈₄N₁₀ 821.21 Dodecylamino, phenyl-triazine Surfactants, drug delivery systems
6-Chloro-N²,N⁴-didodecyltriazine-2,4-diamine C₂₇H₅₂ClN₅ 482.19 Chloro, dodecylamino Agrochemical/pharmaceutical intermediates
Bis(morpholino-triazine) derivative C₂₃H₂₉N₇O₄ 479.52 Morpholino, ureido-benzoic acid Pharmaceuticals, enzyme inhibitors
4,6-Bis(dimethylamino)-triazine C₄H₈N₆O 156.14 Dimethylamino Dyes, small-molecule drugs

Research Findings and Implications

  • Hydrophobicity vs. Reactivity: The target compound’s dodecyl chains dominate its behavior, favoring lipid solubility over reactivity. In contrast, chloro- or morpholino-substituted triazines balance reactivity with moderate polarity .
  • Toxicity Considerations : While piroxicam-derived triazines show low cytotoxicity in HIV inhibition studies , the target compound’s long alkyl chains may require rigorous toxicological evaluation.

Biological Activity

The compound 6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine (CAS: 681459-04-1) is a complex organic molecule belonging to the triazine family. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C60H108N10C_{60}H_{108}N_{10}, with a molecular weight of approximately 969.57 g/mol. The structure features multiple triazine rings and long dodecylamine chains that contribute to its hydrophobic characteristics, potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC60H108N10
Molecular Weight969.57 g/mol
CAS Number681459-04-1
SolubilityPoorly soluble in water

Case Study: Triazine Derivatives

A study investigated the anticancer effects of several triazine derivatives against human breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values as low as 5 µM, indicating significant cytotoxicity.

Antimicrobial Properties

Triazine compounds are also known for their antimicrobial properties. Research has shown that they can inhibit the growth of various bacterial strains. Although specific data on the target compound's antimicrobial activity is sparse, its structural components suggest potential efficacy.

Comparative Analysis

CompoundActivityIC50 (µM)
Triazine Derivative AAntibacterial10
Triazine Derivative BAntifungal15
Target CompoundUnknownN/A

The proposed mechanism of action for triazine compounds typically involves:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Many triazines induce oxidative stress in cells, leading to apoptosis.
  • Inhibition of Key Enzymes : Some derivatives inhibit enzymes critical for cellular metabolism.

Toxicity and Safety Profile

Understanding the toxicity profile is crucial for evaluating the safety of any compound intended for therapeutic use. Preliminary assessments suggest that while some triazine derivatives may exhibit low toxicity in vitro, comprehensive toxicological studies are required for the target compound.

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